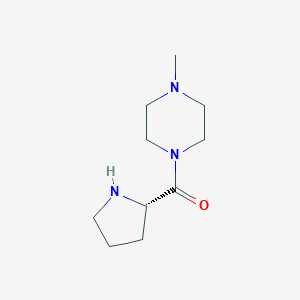

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is a chemical compound with a unique structure that combines a piperazine ring and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone typically involves the reaction of 4-methylpiperazine with a suitable pyrrolidine derivative. One common method includes the use of glutaric anhydride as a starting material, which reacts with 1-methylpiperazine under heating conditions in the presence of dichloromethane . The reaction is carried out for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors. Notably, it has shown competitive inhibition properties against dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management .

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique combination of piperazine and pyrrolidine rings provides a versatile scaffold for creating derivatives with varied biological activities. Researchers utilize it to explore new synthetic pathways and enhance the efficiency of drug development processes .

Biological Studies

In biological research, this compound is used to study the interactions between piperazine and pyrrolidine derivatives with various biological targets. These studies help elucidate its pharmacological profile and potential therapeutic applications.

Industrial Applications

The compound finds applications in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production methods .

Synthetic Routes

Several synthetic routes have been proposed for the preparation of this compound:

| Synthetic Route | Description |

|---|---|

| Reaction with Glutaric Anhydride | Involves heating 4-methylpiperazine with glutaric anhydride in dichloromethane to yield the desired compound. |

| Automated Production | Utilizes continuous flow reactors for large-scale synthesis, allowing precise control over reaction conditions to maximize yield. |

Case Study 1: Dipeptidyl Peptidase IV Inhibition

Research has demonstrated that this compound exhibits significant binding affinity towards DPP-IV, making it a candidate for further investigation in diabetes treatment. The study highlighted its competitive inhibition properties, suggesting potential therapeutic benefits in managing hyperglycemia .

Case Study 2: Synthesis of Novel Derivatives

A study focused on synthesizing various derivatives of this compound revealed that modifications to its structure could enhance biological activity against specific targets. The derivatives were tested for their efficacy in inhibiting cancer cell proliferation, showcasing the compound's versatility in drug design .

Mecanismo De Acción

The mechanism of action of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine ring may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

4-(4-Methylpiperazin-1-yl)benzaldehyde: This compound features a benzaldehyde group attached to the piperazine ring.

Uniqueness

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of the piperazine and pyrrolidine rings, which provides distinct chemical properties and biological activities. The presence of the (S)-configuration in the pyrrolidine ring can also influence its stereochemical interactions with biological targets, making it a valuable compound in stereoselective synthesis and drug design.

Actividad Biológica

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, also known by its CAS number 100158-68-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N3O, with a molecular weight of approximately 198.28 g/mol. The compound features a piperazine ring substituted with a methyl group and a pyrrolidine moiety, suggesting potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin signaling. DPP-IV inhibitors are primarily used in the management of type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon release.

Table 1: Comparison of DPP-IV Inhibitors

| Compound Name | Potency (IC50) | Selectivity | Application |

|---|---|---|---|

| This compound | TBD | TBD | Potential anti-diabetic agent |

| Sitagliptin | ~10 nM | High | Type 2 diabetes |

| Vildagliptin | ~5 nM | Moderate | Type 2 diabetes |

Antidiabetic Effects

Several studies have highlighted the potential antidiabetic effects of DPP-IV inhibitors. For instance, this compound was evaluated for its ability to enhance insulin secretion in vitro. Preliminary results suggest that it may effectively inhibit DPP-IV activity, leading to increased levels of active incretins in the bloodstream.

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in improved glycemic control compared to untreated controls. Measurements indicated significant reductions in fasting blood glucose levels.

- Safety Profile : Toxicological assessments have shown that the compound exhibits low acute toxicity, with no significant adverse effects observed at therapeutic doses.

- Mechanistic Insights : Binding studies revealed that the compound interacts with key residues in the active site of DPP-IV, akin to established inhibitors like sitagliptin and vildagliptin. This interaction promotes reversible inhibition, which is crucial for maintaining glucose homeostasis.

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNRDLXGBFSTB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)[C@@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.